4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 3-methoxyphenyl group and a unique 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl moiety. Its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)benzamide.
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Introduction of the Carbamoyl Group: : The next step involves the introduction of the 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl group. This can be done by reacting the benzamide intermediate with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base like pyridine.
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Final Coupling: : The final step is the coupling of the carbamoyl intermediate with the benzamide core. This is typically carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl groups in the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Concentrated nitric and sulfuric acids
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols and amines
Substitution: Nitro derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential biological activity makes it a candidate for screening in various bioassays to identify new therapeutic targets.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological pathways and its potential as a lead compound for drug development. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure could impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide likely involves its interaction with specific molecular targets in cells. The compound’s structure suggests it could bind to proteins or enzymes, modulating their activity. This interaction could affect various signaling pathways, leading to changes in cellular function. For example, it could inhibit or activate enzymes involved in metabolic processes, or it could bind to receptors on the cell surface, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxyphenyl)benzamide
- 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide
- 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-fluorophenyl)benzamide
Uniqueness
The uniqueness of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide lies in its specific substitution pattern and the presence of the 1,1-dioxidotetrahydrothiophen-3-yl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its potential for selective biological activity makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21N3O5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-4-2-3-15(11-17)20-18(23)13-5-7-14(8-6-13)21-19(24)22-16-9-10-28(25,26)12-16/h2-8,11,16H,9-10,12H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
PVVKFUNSOWBOQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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